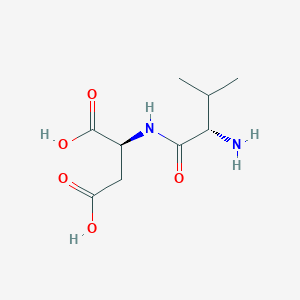

H-VAL-ASP-OH

描述

作用机制

Target of Action

H-VAL-ASP-OH, also known as Val-Asp, is a dipeptide that can be discovered through peptide screening . Peptide screening is a research tool that primarily gathers active peptides through immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . .

Pharmacokinetics

These properties are strongly influenced by the physicochemical parameters of a drug . A lot of retrospective analyses have been performed to identify those attributes that give rise to favorable ADME parameters .

生化分析

Biochemical Properties

Val-Asp is a biologically active polypeptide that can be discovered through peptide screening . Peptide screening is a research tool that primarily uses immunoassays to pool active peptides . This tool can be used for protein interaction, functional analysis, epitope screening, and particularly in the field of active molecule research and development .

Cellular Effects

It has been found that when caspase-3 is present, a peptide chain containing Val-Asp is specifically hydrolyzed . This process leads to significant coupling aggregation of gold nanoparticles due to electrostatic interaction, resulting in the formation of a large number of SERS "hot spots" .

Molecular Mechanism

The molecular mechanism of Val-Asp involves its interaction with caspase-3. Caspase-3 is an important biomarker for the process of apoptosis, which is a key target for cancer treatment . When caspase-3 is present, the negatively charged segment of the peptide chain containing Val-Asp is specifically hydrolyzed . This leaves a positively charged fragment coated on the surface of the gold nanoparticles .

Temporal Effects in Laboratory Settings

It is known that the peptide can be synthesized to overcome susceptibility to proteolysis, intrinsic instability, and scarce membrane permeability .

Metabolic Pathways

Val-Asp is involved in the metabolism of carbohydrates and fats . Valine, one of the components of Val-Asp, participates exclusively in the metabolism of carbohydrates, whereas aspartic acid contributes to both .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics . This research could potentially provide insights into the subcellular localization of Val-Asp.

准备方法

Synthetic Routes and Reaction Conditions

H-VAL-ASP-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and coupling agents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and scalable synthesis of peptides. The process can be automated, making it suitable for the production of large quantities of peptides for research and commercial purposes .

化学反应分析

Types of Reactions

H-VAL-ASP-OH can undergo various chemical reactions, including:

Oxidation: The oxidation of the amino acid residues can lead to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in the cleavage of disulfide bonds .

科学研究应用

H-VAL-ASP-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Employed in studies of protein-protein interactions, functional analysis, and epitope screening.

Medicine: Investigated for its potential therapeutic applications, including as a caspase-3 inhibitor for the treatment of diseases involving apoptosis

Industry: Utilized in the development of peptide-based drugs and other biologically active compounds.

相似化合物的比较

H-VAL-ASP-OH can be compared with other similar compounds, such as:

Ac-Asp-Glu-Val-Asp-H: A highly specific human caspase-3 inhibitor designed based on the cleavage site of poly (ADP-ribose) polymerase (PARP).

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with significant immunological activity.

This compound is unique in its specific sequence and biological activity, making it a valuable tool for research and potential therapeutic applications.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTCMSPFOITUIJ-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314048 | |

| Record name | L-Valyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20556-16-5 | |

| Record name | L-Valyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20556-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Val-Asp?

A1: The molecular formula of Val-Asp is C10H18N2O5. Its molecular weight is 246.26 g/mol.

Q2: Is there spectroscopic data available for Val-Asp?

A: While specific spectroscopic data for the dipeptide itself is limited in the provided research, the individual amino acids, valine and aspartic acid, have well-documented spectroscopic properties (NMR, IR, etc.). Researchers often focus on characterizing larger peptides or proteins containing Val-Asp using techniques like mass spectrometry [].

Q3: What are the downstream effects of Val-Asp containing peptides?

A: Downstream effects depend heavily on the context of the larger peptide sequence. For instance: * In a study on apoptosis, a caspase-3 inhibitor containing the Val-Asp sequence prevented the degradation of the T-cell receptor ζ-chain, highlighting the role of this sequence in caspase recognition []. * In another study, the peptide Val-Asp-Leu-Val-Ala-Glu-Val-Pro-Arg-Gly-Leu, derived from almond expeller amandin hydrolysates, demonstrated no predicted toxicity in silico [].

Q4: Does Val-Asp play a role in cell signaling pathways?

A4: While the provided research doesn't directly investigate this, the presence of Val-Asp within signaling peptides suggests potential involvement. Further research is needed to elucidate any specific roles.

Q5: How do changes in the amino acid sequence around Val-Asp affect activity?

A: The research provides examples of how even single amino acid substitutions near Val-Asp can significantly alter a peptide's behavior. * In RGD peptides interacting with the GPIIb-IIIa receptor, replacing Gly with Val significantly impacts antagonist activity, highlighting the importance of the Gly-Asp interaction [, ]. * In a study on insulin-enhancing peptides, changing Tyr-Ala to Tyr-Tyr at the C-terminus of a peptide containing Val-Asp abolished its ability to form ordered filamentous structures, crucial for its bioactivity [].

Q6: Have there been computational studies on Val-Asp?

A: The research emphasizes the use of computational methods, particularly in structure-activity relationship studies. For example: * Molecular dynamics simulations were used to investigate the conformational preferences of RGD peptides, including the impact of substitutions near Val-Asp, on GPIIb-IIIa receptor antagonist activity [, ]. * In silico toxicity predictions were performed for peptides derived from sweet almond expeller amandin hydrolysates, including those containing Val-Asp [].

Q7: Are there specific biomarkers associated with Val-Asp-containing peptides?

A7: The current research doesn't delve into biomarkers directly related to Val-Asp-containing peptides. Future research exploring the use of such peptides in therapeutic contexts might investigate potential biomarkers for efficacy or safety monitoring.

Q8: What analytical methods are commonly used to study Val-Asp-containing peptides?

A: The research highlights techniques like: * High-performance liquid chromatography (HPLC) for peptide purification [, , ]. * Mass spectrometry (MS) for peptide identification and characterization [, ]. * Amino acid analysis to determine the amino acid composition of peptides [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)